1-(2-Naphthalen-2-yloxyethyl)piperidine
Description
Properties
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-10-18(11-5-1)12-13-19-17-9-8-15-6-2-3-7-16(15)14-17/h2-3,6-9,14H,1,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYBHIRHEDYYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthalen-2-yloxyethyl)piperidine can be synthesized through a multi-step process involving the reaction of 2-naphthol with 1-(2-chloroethyl)piperidine hydrochloride. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol acts as a nucleophile, displacing the chloride ion from 1-(2-chloroethyl)piperidine hydrochloride . Potassium carbonate is often used as a base to facilitate the formation of the alkoxide ion from 2-naphthol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and alkaline aqueous media can further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthalen-2-yloxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the naphthalene ring.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Naphthalen-2-yloxyethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The naphthalene moiety can also interact with DNA, potentially leading to anticancer activity .
Comparison with Similar Compounds
Structural and Conformational Comparisons with Analogous Piperidine Derivatives
Piperidine Ring Conformation
The piperidine ring in 1-(2-naphthalen-2-yloxyethyl)piperidine adopts a chair conformation, a common feature in similar compounds like 1-(1,2-diphenylethyl)piperidine (diphenidine) and 1-(1-phenylcyclohexyl)piperidine (PCP) . This conformation minimizes steric strain and optimizes hydrogen-bonding interactions. For example, intramolecular O–H···N bonds in Betti base derivatives enhance stability , while substituents on the piperidine nitrogen (e.g., trifluoroethyl groups) alter basicity and conformation .
Substituent Effects on Molecular Geometry
- Naphthalene vs. Phenyl Rings : The naphthalene system in this compound provides extended aromaticity compared to phenyl rings in PCP or diphenidine. This increases lipophilicity and may enhance blood-brain barrier permeability, as seen in arylcyclohexylamine dissociatives .
- Linker Flexibility : The ethoxyethyl linker allows greater rotational freedom than rigid cyclohexane or tetralin moieties in BTCP or PCP-OCH3-tetralyl . This flexibility could influence receptor-binding kinetics.
Table 1: Structural Features of Selected Piperidine Derivatives
Pharmacological and Functional Comparisons
Receptor Binding and Neurological Effects
- NMDAR Antagonism : Diarylethylamines like diphenidine and 2-MeO-diphenidine exhibit potent NMDAR antagonism, akin to PCP, due to retained cyclohexane/aryl motifs . The naphthalene moiety in this compound may similarly enhance receptor affinity, though empirical data is needed.
- Sigma Receptor Interactions : Piperidine derivatives with aryl substitutions (e.g., 3-PPP) show high sigma receptor affinity, modulated by substituent electronics .
Enzyme Inhibition
- PARP Inhibition : Tertiary amine derivatives (e.g., 1-(2-chloroethyl)piperidine) demonstrate superior PARP inhibition compared to secondary amines, likely due to enhanced lipophilicity and electron-donating effects .
- α-Glucosidase Inhibition : Piperidine-based inhibitors like 1-DNJ derivatives achieve IC50 values of 0.207 mM, surpassing acarbose, via hydrogen bonding with enzyme active sites .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Naphthalen-2-yloxyethyl)piperidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a naphthalen-2-yloxyethyl halide reacts with piperidine. Key steps include:
- Alkylation : Piperidine (base) reacts with 2-(2-bromoethoxy)naphthalene in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product.
- Critical Parameters : Reaction time (12–24 hrs), stoichiometric excess of piperidine (1.5–2 eq), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for naphthalene protons (δ 7.2–8.0 ppm), piperidine methylene groups (δ 2.2–3.5 ppm), and ether linkage (δ 4.0–4.5 ppm).
- FTIR : Confirm ether (C-O-C stretch ~1250 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: calculated for C₁₇H₂₁NO).
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement; monitor for twinning or disorder .
Advanced Research Questions
Q. How can low yields in the coupling step of the synthesis be addressed?
- Methodological Answer :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of piperidine.
- Solvent Screening : Test high-boiling solvents (e.g., DMSO) to improve reaction homogeneity.
- Temperature Gradient : Perform microwave-assisted synthesis (100–120°C) to reduce reaction time (<6 hrs).
- Byproduct Analysis : Monitor intermediates via TLC/HPLC and quench side reactions (e.g., hydrolysis) with molecular sieves .
Q. How to resolve contradictions in crystallographic data refinement for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) synchrotron X-ray data to minimize errors.
- SHELXL Refinement : Apply TWIN/BASF commands to model twinning and ADPs (anisotropic displacement parameters) for disordered naphthalene groups.
- Validation Tools : Check R-factor convergence (<5%), Fo-Fc maps for residual electron density, and PLATON/CHECKCIF for structural integrity .
Q. What computational approaches predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against GPCRs (e.g., serotonin receptors) due to piperidine’s affinity for amine-binding pockets.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å).
- QSAR Modeling : Train models on piperidine derivatives’ bioactivity data (IC50, Ki) to predict IC50 values for novel targets .
Q. How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the naphthalene (e.g., nitro/halogen substituents) or piperidine (e.g., N-methylation) moieties.
- Bioassays : Test analogs in in vitro assays (e.g., kinase inhibition, antimicrobial activity) with dose-response curves (pIC50 values).
- Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
